molecular formula C20H23N3O3S2 B2895294 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1030089-02-1

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2895294
CAS No.: 1030089-02-1
M. Wt: 417.54
InChI Key: NSHXBLKVJSEBBR-UHFFFAOYSA-N
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Description

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the MRGX2 receptor . The MRGX2 receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.

Mode of Action

The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the receptor’s normal function, leading to a decrease in the physiological processes that the receptor is involved in.

Biochemical Pathways

The inhibition of the MRGX2 receptor affects several biochemical pathways. These pathways are primarily involved in the transmission of pain signals and the initiation of inflammatory responses. By inhibiting the MRGX2 receptor, the compound can reduce pain and inflammation .

Result of Action

The result of the compound’s action is a reduction in pain and inflammation. This is due to its inhibition of the MRGX2 receptor, which plays a key role in these physiological processes .

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-4-15-10-8-9-14(3)19(15)21-18(24)13-27-20-22-28(25,26)17-12-7-6-11-16(17)23(20)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHXBLKVJSEBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.